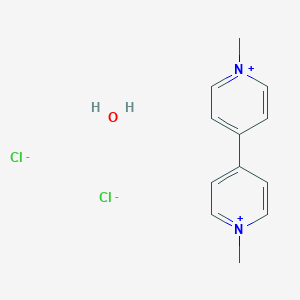
4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate
Description
Properties
CAS No. |
75365-73-0 |
|---|---|
Molecular Formula |
C12H16ClN2O+ |
Molecular Weight |
239.72 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride;hydrate |
InChI |
InChI=1S/C12H14N2.ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;1H;1H2/q+2;;/p-1 |
InChI Key |
FBOZSZWVHGMOSX-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-] |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
1.1-Dimethyl-4.4-bipyridinium dichloride, CAS 1910-42-5 (ANHYDROUS) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate typically involves the quaternization of 4,4’-bipyridine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often obtained as a hydrate to enhance its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: It can be reduced to form a stable radical cation, which is involved in electron transfer processes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to generate the radical cation.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Produces superoxide anions and other reactive oxygen species.
Reduction: Forms a stable radical cation.
Substitution: Results in various substituted bipyridinium derivatives.
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate has numerous applications in scientific research:
Mechanism of Action
The herbicidal activity of 4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate is primarily due to its ability to disrupt photosynthesis in plants. The compound accepts electrons from photosystem I, leading to the formation of superoxide anions. These reactive oxygen species cause oxidative damage to cellular components, ultimately leading to cell death . In animals, the compound’s redox activity generates oxidative stress, which can damage tissues and organs .
Comparison with Similar Compounds
Similar Compounds
Diquat dibromide: Another bipyridinium herbicide with similar redox activity but different substitution patterns.
Ethyl viologen diperchlorate: A related viologen compound used in redox chemistry.
Uniqueness
4,4’-Bipyridinium, 1,1’-dimethyl-, dichloride, hydrate is unique due to its high toxicity and rapid action as a herbicide. Its ability to generate reactive oxygen species makes it particularly effective in disrupting plant cellular processes . Additionally, its potential link to neurodegenerative diseases like Parkinson’s disease sets it apart from other herbicides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


